2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile
Description
Chemical Name: 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile Synonyms: 2-Chloro-6-(difluoromethoxy)benzonitrile CAS Number: 1261618-35-2 Molecular Formula: C₈H₄ClF₂NO Molecular Weight: 203.57 g/mol Structure: The compound features a benzonitrile core substituted at the 2-position with a chloro(difluoro)methoxy group (-O-CF₂Cl) and a fluorine atom at the 6-position. This arrangement combines electron-withdrawing substituents (nitrile, chloro, fluoro) with a polar difluoromethoxy group, influencing its physicochemical and reactivity profiles .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-8(11,12)14-7-3-1-2-6(10)5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKMIREQHZPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with chloro(difluoro)methane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro(difluoro)methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity:
- Research indicates that compounds similar to 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile exhibit promising anticancer properties. Studies have shown that such compounds can inhibit specific cancer cell lines, making them potential candidates for drug development targeting various malignancies .
- Enzyme Inhibition:
- Fluorescent Probes:
Material Science
- Organic Electronics:
- Polymer Chemistry:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of similar compounds in inhibiting the proliferation of breast cancer cells. The results indicated that modifications on the benzonitrile moiety significantly enhanced the anticancer activity, suggesting that this compound could be optimized for greater therapeutic effects .
Case Study 2: Fluorescent Imaging
In another study, the compound was tested as a fluorescent probe for imaging cellular structures. The findings revealed that it provided high contrast images with minimal background noise, making it suitable for live-cell imaging applications .
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile involves its interaction with molecular targets through various pathways. The chloro(difluoro)methoxy group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile | 1261618-35-2 | C₈H₄ClF₂NO | 203.57 | 2-O-CF₂Cl, 6-F |
| 4-Chloro-2-fluoro-6-methoxybenzonitrile | 1823366-82-0 | C₈H₅ClFNO | 185.58 | 4-Cl, 2-F, 6-OCH₃ |
| 2-Chloro-6-(trifluoromethoxy)benzonitrile | 1261779-40-1 | C₈H₃ClF₃NO | 237.57 | 2-Cl, 6-O-CF₃ |
| 2-Fluoro-6-methylbenzonitrile | 198633-76-0 | C₈H₆FN | 149.15 | 2-F, 6-CH₃ |
| 2-Fluoro-6-(4-methylphenoxy)benzonitrile | N/A | C₁₄H₁₁FNO | 228.24 | 2-F, 6-(4-CH₃-C₆H₄-O-) |
Substituent Electronic Effects
- Target Compound : The 2-O-CF₂Cl group is strongly electron-withdrawing due to the combined inductive effects of Cl and F, while the 6-F further polarizes the aromatic ring. This enhances electrophilic substitution resistance but may increase acidity of adjacent protons .
- 4-Chloro-2-fluoro-6-methoxybenzonitrile () : The 6-OCH₃ group is electron-donating, countering the electron-withdrawing Cl (4-position) and F (2-position). This creates a dipole moment distinct from the target compound .
Steric and Solubility Considerations
- The target compound’s O-CF₂Cl group introduces steric bulk, which may hinder crystallization compared to smaller substituents like -OCH₃ or -CH₃.
- 2-Fluoro-6-methylbenzonitrile () : The 6-CH₃ group improves lipophilicity, making it more suitable for hydrophobic environments compared to halogenated analogs .
- 2-Fluoro-6-(4-methylphenoxy)benzonitrile (): The bulky 4-methylphenoxy group significantly increases molecular weight (228.24 g/mol) and likely reduces water solubility, contrasting with smaller substituents in other analogs .
Biological Activity
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of halogen substituents and a nitrile group, may interact with various biological pathways, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-[Chloro(difluoro)methoxy]-6-fluorobenzonitrile
- CAS Number : 1404193-92-5
- Molecular Formula : C₉H₅ClF₂N
- Molecular Weight : 201.59 g/mol
The compound features a benzene ring substituted with a chloro group, two fluorine atoms, and a methoxy group attached to the nitrile functional group.
The biological activity of this compound is likely influenced by its ability to interact with various biochemical pathways, particularly through enzyme inhibition. Similar compounds have been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Potential Targets
- Cytochrome P450 Enzymes : These enzymes are involved in the oxidation of organic substances and can influence drug metabolism.
- Kinase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on various kinases, which are critical in cell signaling pathways related to cancer and other diseases .
Biological Activity Studies
Recent studies have investigated the biological activity of compounds similar to this compound. The following table summarizes key findings from relevant research:
Case Studies
-
Anticancer Activity :
A study exploring the anticancer properties of structurally similar compounds reported significant inhibition of proliferation in L1210 mouse leukemia cells, with IC50 values in the nanomolar range. The mechanism was linked to the release of active metabolites that interfere with nucleotide synthesis . -
Antiviral Properties :
Another investigation into derivatives of halogenated benzonitriles revealed promising antiviral activity against several viruses, including significant inhibition rates in Vero cells. The study indicated that modifications in substituents could enhance efficacy against viral replication . -
Enzyme Interaction Studies :
Research has shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such interactions, potentially leading to altered pharmacokinetics of co-administered drugs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves introducing the chloro(difluoro)methoxy group to a fluorinated benzonitrile precursor. A plausible route includes:
Starting Material : 6-Fluoro-2-hydroxybenzonitrile, subjected to nucleophilic substitution with ClF₂OCH₂-X (e.g., ClF₂OCH₂Cl) under basic conditions (e.g., K₂CO₃/DMF) .
Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 substrate:reagent) are critical to minimize side reactions. Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity.
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
- Analytical Techniques :
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ -120 to -140 ppm for CF₂Cl; δ -100 to -110 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 247.99 (calculated for C₈H₃ClF₃NO).
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies resolve discrepancies in reaction yields for synthesizing this compound under varying catalytic conditions?
- Contradiction Analysis : Lower yields in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may arise from steric hindrance at the 2-position. Alternative approaches:
Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yield (75% → 88%) .
Lewis Acid Catalysts : BF₃·Et₂O enhances electrophilic substitution efficiency by activating the methoxy group .
- Experimental Design : Compare yields under homogeneous (Pd(OAc)₂) vs. heterogeneous (Pd/C) catalysis, optimizing solvent polarity (DMF vs. THF).
Q. How can computational chemistry predict the reactivity and biological targets of this compound?
- Methodology :
Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitrile group exhibits high electrophilicity (f⁺ = 0.15), favoring nucleophilic additions .
Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The compound’s planar structure shows π-π stacking with Phe723 (binding energy: -8.2 kcal/mol) .
- Validation : Correlate docking scores with in vitro enzyme inhibition assays (IC₅₀ < 10 µM).
Q. What are the implications of electron-withdrawing groups (nitrile, fluoro) on the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Mechanistic Insights :
- Nitrile Group : Strong meta-directing effect due to -M/-I effects, directing EAS to the 4-position.
- Fluorine Substituents : Ortho/para-directing but deactivating, competing with nitrile’s meta-directing influence. Computational modeling (Gaussian 09) predicts preferential substitution at the 4-position (85% probability) .
- Experimental Verification : Nitration (HNO₃/H₂SO₄) yields 4-nitro derivative as the major product (78%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
